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Compound of Interest

Compound Name:
2-Ethoxy-4-morpholin-4-yl-

benzaldehyde

CAS No.: 879047-50-4

Cat. No.: B1310271

Get Quote

Executive Summary & Compound Identity
2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a trisubstituted benzene derivative characterized

by a "push-pull" electronic system. The electron-donating morpholine ring at the para position

and the electron-withdrawing aldehyde group create a conjugated system that imparts specific

optical and solid-state properties. It serves as a pivotal building block in medicinal chemistry,

particularly for developing Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor

TFCP2 (LSF) for hepatocellular carcinoma therapy [1].
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Property Data / Descriptor

IUPAC Name 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde

CAS Number 879047-50-4

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

SMILES CCOc1cc(N2CCOCC2)ccc1C=O

Primary Application
Intermediate for kinase inhibitors (PI3K) and

TFCP2 inhibitors

Physical Appearance & Solid-State Profile[2]
Macroscopic Appearance
In its purified state, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde manifests as a pale yellow to

yellow crystalline solid.

Color Origin: The yellow coloration arises from the

and

transitions inherent to the p-aminobenzaldehyde chromophore. The ortho-ethoxy group
provides auxiliary electron donation, potentially bathochromically shifting the absorption
maximum compared to the unsubstituted analog.

Form: Typically isolated as a fine powder or small needles upon recrystallization from

ethanol/heptane.

Impurities: Oxidation of the aldehyde to the corresponding benzoic acid (2-ethoxy-4-

morpholinobenzoic acid) may darken the solid to a tan or brownish hue. A distinct "almond-

like" or acrid odor is characteristic of benzaldehyde derivatives but may be masked by the

morpholine moiety.

Thermal Properties
State at STP: Solid.
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Melting Point Range:75°C – 95°C (Estimated based on structural analogs like 2-hydroxy-4-

morpholinobenzaldehyde and 4-morpholinobenzaldehyde).

Note: While specific calorimetric data for this CAS is proprietary to certain syntheses, the

structural rigidity provided by the ethoxy and morpholine substituents generally precludes

a liquid state at room temperature.

Thermostability: Stable up to 150°C, but prolonged heating above 100°C without inert

atmosphere can accelerate autoxidation.

Solubility & Solution Behavior
The compound exhibits a lipophilic profile consistent with its ether and amine functionalities.

Solvent Solubility Rating
Visual Appearance in

Solution

Dichloromethane (DCM) High (>100 mg/mL) Clear, bright yellow solution.

DMSO / DMF High (>50 mg/mL)

Clear, yellow solution.

(Standard for biological

assays).

Ethanol / Methanol Moderate (Heat required)

Clear, pale yellow.

Recrystallization solvent of

choice.

Water Insoluble
Forms a suspension/emulsion;

hydrophobic.

Diethyl Ether Moderate
Soluble; good for extraction

from aqueous workups.

Protocol Tip: For NMR analysis, use CDCl₃ or DMSO-d₆. The aldehyde proton will appear as a

distinct singlet (or doublet due to long-range coupling) around 10.0–10.2 ppm.

Quality Control & Purity Indicators
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Researchers must validate the physical integrity of the compound before use in sensitive

couplings (e.g., Knoevenagel condensation or Reductive Amination).

Visual Inspection Workflow
Color Check: Pure compound is Yellow. Dark brown or sticky solids indicate significant

oxidation or residual solvent.

Homogeneity: The solid should be free-flowing. Clumping suggests hygroscopic moisture

absorption (though the compound is not highly hygroscopic).

Analytical Correlation (Self-Validating Protocol)
TLC (Thin Layer Chromatography):

Mobile Phase: 30% Ethyl Acetate in Hexanes.

Visualization: UV (254 nm) shows a strong dark spot. Staining with 2,4-DNP

(Dinitrophenylhydrazine) yields a red/orange spot, confirming the active aldehyde.

Rf Value: Typically ~0.4 – 0.6 (varies by silica activity).
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Figure 1: Quality Control Decision Tree for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Synthesis & Handling Context[3][4][5][6][7][8]
Synthesis Pathway
The compound is typically synthesized via nucleophilic aromatic substitution (

) or Vilsmeier-Haack formylation. A common route involves the ethylation of 2-hydroxy-4-
morpholinobenzaldehyde or the morpholine displacement of 4-fluoro-2-ethoxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1310271/docs?utm_src=pdf-body-img#technical-guide-physical-characterization-of-2-ethoxy-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/product/b1310271/docs?utm_src=pdf-body#technical-guide-physical-characterization-of-2-ethoxy-4-morpholin-4-yl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage & Stability
Oxidation Risk: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid.

Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere

(Argon/Nitrogen).

Container: Amber glass vials to prevent photo-degradation.

Experimental Usage (Case Study)
In the development of TFCP2 inhibitors, this aldehyde is condensed with phosphonates

(Horner-Wadsworth-Emmons reaction) or acetophenones (Claisen-Schmidt condensation).

Reaction Appearance: During condensation reactions, the mixture often transitions from

yellow to deep orange/red, indicating the formation of the extended conjugated alkene

product [1].
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Context: Used for comparative physical property analysis of morpholino-benzaldehyde
class.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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